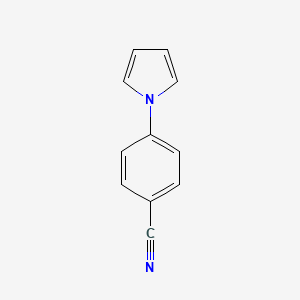

4-(1H-Pyrrol-1-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVSZRKKRHNDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177915 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-07-7 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23351-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-PYRROL-1-YL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379R1YD2SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Physicochemical Profiling

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-pyrrol-1-yl)benzonitrile

In the landscape of modern drug discovery and materials science, the meticulous characterization of molecular entities is the bedrock upon which successful innovation is built. It is not merely an academic exercise but a critical-path activity that dictates the trajectory of a research program. A molecule's inherent physicochemical properties—its solubility, lipophilicity, melting point, and spectroscopic signature—are the determinants of its behavior, from synthetic feasibility to biological activity and formulation. This guide is dedicated to a molecule of significant interest: this compound. This compound marries two privileged heterocyclic and aromatic systems, the pyrrole and the benzonitrile moieties, making it a valuable scaffold in medicinal chemistry.[1][2] This document provides a comprehensive, in-depth analysis of its core physicochemical properties and the robust experimental methodologies required for their accurate determination.

Chapter 1: Molecular Identity and Structural Architecture

Before delving into its macroscopic properties, a fundamental understanding of the molecule's identity and structure is paramount.

1.1. Core Identifiers

A consistent and unambiguous identification is the first step in any scientific investigation. The core identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 23351-07-7 | [3][4][5] |

| Molecular Formula | C₁₁H₈N₂ | [3][6][7] |

| Molecular Weight | 168.19 g/mol | [3] |

| Canonical SMILES | C1=CN(C=C1)C2=CC=C(C=C2)C#N | [3] |

| InChI | InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | [3] |

| InChIKey | OKVSZRKKRHNDOL-UHFFFAOYSA-N | [3] |

1.2. Structural Features and Electronic Implications

The structure of this compound is characterized by a planar phenyl ring substituted at the 1 and 4 positions with a pyrrole ring and a nitrile group, respectively. This arrangement is not trivial; it creates a conjugated π-system that extends across the entire molecule. The pyrrole ring acts as a π-electron donor, while the cyano group (-C≡N) is a potent electron-withdrawing group.[2] This "push-pull" electronic configuration can facilitate intramolecular charge transfer (ICT) upon excitation, a property that is highly relevant in the design of fluorescent probes and functional materials.[3] The crystal structure has been resolved, revealing a Hermann-Mauguin space group symbol of F d d 2, which provides precise data on bond lengths and angles in the solid state.[3]

Chapter 2: Essential Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which dictate its behavior in both chemical and biological systems.

| Property | Value | Notes | Source(s) |

| Melting Point (°C) | 96 - 98 | A second source reports 104-106°C, potentially reflecting a different polymorph or purity level. | [5][8][9] |

| Boiling Point (°C) | 312.8 ± 25.0 | Predicted value. | [5][8] |

| Density (g/cm³) | 1.05 ± 0.1 | Predicted value at 20°C. | [5][8] |

| logP (Octanol/Water) | 2.8 | XLogP3 computational model; indicates moderate lipophilicity. | [3] |

| pKa | -6.00 ± 0.70 | Predicted value; the molecule is essentially non-basic. | [5][8] |

2.1. Solid-State Characteristics

The melting point is a critical indicator of a crystalline solid's purity and identity.[10] The reported range of 96-98°C suggests a well-defined crystalline structure.[5][8] The discrepancy with another reported value of 104-106°C from a synthetic procedure highlights an important aspect of physical characterization: melting points can be sensitive to crystalline form (polymorphism) and the presence of impurities, which typically depress and broaden the melting range.[9]

2.2. Partitioning Behavior and Solubility Profile

The partition coefficient (logP) is a cornerstone parameter in drug development, providing a quantitative measure of a compound's lipophilicity.[11] The calculated XLogP3 value of 2.8 for this compound signifies that it is moderately lipophilic, favoring partitioning into an organic phase (like octanol) over an aqueous phase by a ratio of over 600:1.[3] This has direct implications for its utility in biological systems. Such a compound is likely to exhibit poor aqueous solubility but may have good membrane permeability, a key factor for oral bioavailability.[11]

The predicted pKa of -6.00 indicates that the molecule has no physiologically relevant basic centers that would be protonated in aqueous solution.[5][8] The nitrogen of the nitrile group is extremely weakly basic, and the pyrrole nitrogen's lone pair is delocalized within the aromatic system, rendering it non-basic. Consequently, the solubility of this compound is not expected to be significantly influenced by pH changes within the typical physiological range.

Chapter 3: Spectroscopic Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. Each technique probes different aspects of the molecule's architecture, collectively forming a unique "fingerprint."

3.1. Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying functional groups. For this compound, the spectrum is dominated by a few key features:

-

C≡N Stretch: A sharp, intense absorption band is expected in the 2240-2220 cm⁻¹ region. This is highly characteristic of an aromatic nitrile. The conjugation with the phenyl ring slightly lowers the frequency compared to saturated nitriles.[12][13]

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to be complex but informative. The protons on the 4-substituted benzene ring will appear as two distinct doublets (an AA'BB' system) in the aromatic region (~7.5-7.8 ppm). The protons of the pyrrole ring will also appear as two distinct multiplets, likely around 6.4 and 7.2 ppm.[3][14]

-

¹³C NMR: The carbon spectrum will show 8 distinct signals for the 11 carbons due to molecular symmetry. The most diagnostic signals are the nitrile carbon (C≡N), which is typically found downfield around 118-120 ppm, and the quaternary carbon of the phenyl ring attached to the pyrrole nitrogen, also downfield.[15][16]

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. GC-MS data is available, and under electron ionization (EI), a strong molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of approximately 168, corresponding to the molecular weight.[3]

Chapter 4: Synthesis and Quality Control

The reliable synthesis and subsequent purification of this compound are essential for obtaining accurate physicochemical data and for its use in further applications.

4.1. Synthetic Pathway

A documented procedure involves the reaction of 4-aminobenzonitrile with 2,5-dimethoxytetrahydrofuran in toluene, using molecular sieves. This reaction proceeds via a Paal-Knorr pyrrole synthesis mechanism.[9]

Caption: Synthetic workflow for this compound.

4.2. Purity Assessment

Post-synthesis, purity is paramount. The physicochemical properties discussed are central to this assessment.

-

Melting Point: A sharp, narrow melting range is the first indication of high purity.[17]

-

Spectroscopy (NMR & IR): Confirms that the synthesized product has the correct structure and is free from starting materials or major side products.

-

Chromatography (TLC, HPLC): Can be used to detect trace impurities not readily visible by other methods.

Chapter 5: Authoritative Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols must be followed. The following sections detail the methodologies for determining the key physicochemical properties discussed in this guide.

5.1. Protocol: Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[18]

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a capillary tube into the sample powder. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.[19]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool.[19]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[19]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for melting point determination via the capillary method.

5.2. Protocol: Lipophilicity (logP) Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a solute between water and n-octanol.[20][21]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., 1 mL of each).

-

Equilibration: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial for 10-15 minutes to achieve a clean separation of the octanol and aqueous layers.

-

Sampling: Carefully withdraw an aliquot from the top (octanol) layer and another from the bottom (aqueous) layer.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logP using the formula: logP = log ( [Concentration]octanol / [Concentration]aqueous ).

Caption: Shake-flask method workflow for experimental logP determination.

5.3. Protocol: FTIR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for analyzing solid powders with minimal sample preparation.[12]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer with an ATR accessory is powered on and has completed its diagnostic checks.

-

Background Spectrum: Clean the ATR crystal surface (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow it to dry completely. Collect a background spectrum to account for atmospheric CO₂ and H₂O.[12]

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR's pressure arm to press the sample firmly and evenly against the crystal surface. This ensures good optical contact.

-

Sample Scan: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.

Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.

Conclusion

This compound is a molecule with a well-defined set of physicochemical properties that make it an attractive scaffold for research, particularly in drug discovery. Its moderate lipophilicity, thermal stability, and distinct spectroscopic fingerprint provide a solid foundation for its use as a building block in the synthesis of more complex molecules.[1][22] The experimental protocols detailed herein represent the gold standard for characterization, ensuring that researchers can generate reliable, high-quality data. A thorough understanding and application of these principles are not merely procedural; they are fundamental to the scientific integrity and ultimate success of any research and development endeavor.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 272424, this compound. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Community College of Baltimore County. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(1-pyrrolyl)benzonitrile. Retrieved from [Link]

-

Teva api. (2025). The Role of Benzonitrile Derivatives in Modern Cancer Therapies. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Retrieved from [Link]

-

Journal of Chemical Education. (1975). Determination of solubility: A laboratory experiment. Retrieved from [Link]

-

PubMed. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile, 4-(pyrrol-1-yl)-. Retrieved from [Link]

-

Bio-protocol. (2017). Determination of partition coefficients (log P). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

-

National Institutes of Health. (2007). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 23351-07-7. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H8N2 | CID 272424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23351-07-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 23351-07-7 [amp.chemicalbook.com]

- 6. This compound | CAS 23351-07-7 [matrix-fine-chemicals.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound CAS#: 23351-07-7 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. benchchem.com [benchchem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. westlab.com [westlab.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. agilent.com [agilent.com]

- 22. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-(1H-pyrrol-1-yl)benzonitrile, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates essential information regarding its chemical identity, synthesis, spectroscopic characterization, reactivity, and emerging applications, offering a valuable resource for professionals in drug discovery and chemical research.

Core Compound Identification

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound featuring a pyrrole ring N-substituted with a 4-cyanophenyl group. The nitrile functionality and the pyrrole moiety are key structural features that impart its unique electronic and chemical properties.

| Identifier | Value | Source |

| CAS Number | 23351-07-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₈N₂ | [1][2][3][4] |

| Molecular Weight | 168.19 g/mol | [1][2][5] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | N-(4-Cyanophenyl)pyrrole, 1-(4-Cyanophenyl)pyrrole | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Melting Point | 96-98 °C | [3] |

| Boiling Point (Predicted) | 312.8 ± 25.0 °C | [3] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ (at 20°C) | [3] |

| pKa (Predicted) | -6.00 ± 0.70 | [3] |

Synthesis and Purification

Paal-Knorr Pyrrole Synthesis: A Reliable Synthetic Route

The most common and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. In this specific case, 4-aminobenzonitrile serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is a convenient precursor to the required 1,4-dicarbonyl compound.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of this compound is as follows[1]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzonitrile (0.42 mol), 2,5-dimethoxytetrahydrofuran (0.42 mol), and 4Å molecular sieves (184 g) in toluene (560 ml).

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The molecular sieves act as a dehydrating agent, driving the reaction towards the product by removing the water formed during the condensation.

-

Work-up: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is washed with petroleum ether to remove non-polar impurities.

-

Recrystallization: The crude product is then recrystallized from diisopropyl ether to yield the pure this compound.

This protocol typically yields the desired product in approximately 60% yield with a melting point of 104-106 °C[1].

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is available through public databases such as PubChem and SpectraBase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both the pyrrole and benzonitrile rings. The protons on the pyrrole ring typically appear as two distinct multiplets, while the protons on the benzonitrile ring will show a typical AA'BB' splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the eleven carbon atoms in the molecule, including the quaternary carbon of the nitrile group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. Other significant peaks will correspond to C-H and C=C stretching vibrations of the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 168.07). Fragmentation patterns can provide further structural information.

Spectroscopic data for this compound can be found on platforms like SpectraBase, which provides access to NMR, FTIR, and MS (GC) spectra[2].

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic properties of both the pyrrole and benzonitrile moieties.

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the electron-withdrawing nature of the N-cyanophenyl substituent will deactivate the ring towards electrophiles compared to unsubstituted pyrrole.

-

Benzonitrile Ring: The nitrile group is a meta-directing deactivator for electrophilic aromatic substitution on the benzonitrile ring. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions, although such reactions are generally less common.

-

Nitrile Group: The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to a primary amine, providing a handle for further functionalization.

Applications in Drug Development and Materials Science

While specific applications of this compound are still emerging, its structural motifs are prevalent in a wide range of biologically active molecules and functional materials.

Role in Medicinal Chemistry:

-

Pyrrole Scaffolds: The pyrrole nucleus is a key component in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[6].

-

Benzonitrile Derivatives: The benzonitrile moiety is found in a variety of pharmaceuticals. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its biological target[7][8]. For instance, benzonitrile derivatives have been explored as kinase inhibitors and antibacterial agents[7].

-

Potential as a Building Block: The bifunctional nature of this compound, with its reactive pyrrole ring and versatile nitrile group, makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been investigated as dual inhibitors of enoyl ACP reductase and DHFR enzymes for antibacterial applications[9].

Logical Relationship Diagram for Potential Applications:

Caption: Potential applications derived from the core structural features.

Safety and Handling

Based on available safety data, this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled[3].

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its unique combination of a pyrrole ring and a benzonitrile group provides a versatile platform for the development of novel therapeutic agents and advanced materials. This guide serves as a foundational resource for researchers looking to explore the potential of this promising compound in their scientific endeavors.

References

-

PrepChem. (n.d.). Synthesis of 4-(1-pyrrolyl)benzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile, 4-(pyrrol-1-yl)-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 23351-07-7. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Allie. (n.d.). This compound (PBN). Retrieved from [Link]

-

MDPI. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(16), 5334. [Link]

-

SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

-

MDPI. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(1), 1. [Link]

-

National Institutes of Health. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(24), 8469-8484. [Link]

-

EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

PubMed. (2023). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 18(24), e202300447. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C11H8N2 | CID 272424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 23351-07-7 [matrix-fine-chemicals.com]

- 5. 23351-07-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Crystal Structure of 4-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrrol-1-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique solid-state architecture that dictates its physicochemical properties and potential applications. This guide provides a comprehensive technical overview of its crystal structure, offering insights into the molecular geometry, intermolecular interactions, and the experimental methodologies used for its characterization. Understanding the three-dimensional arrangement of this compound at the atomic level is paramount for designing novel derivatives with tailored functionalities, predicting its behavior in different environments, and unlocking its full potential in drug development and organic electronics.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a well-ordered arrangement of molecules in the solid state. The crystallographic data provides a precise map of atomic positions, bond lengths, and bond angles, which are fundamental to understanding the molecule's conformation and packing.

Crystallographic Data

A summary of the crystallographic data for this compound is presented in the table below. This information is crucial for reproducing the crystal structure and for computational modeling studies.

| Parameter | Value |

| Chemical Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | F d d 2 |

| a | 12.839 Å |

| b | 11.055 Å |

| c | 12.213 Å |

| α, β, γ | 90° |

| Volume | 1732.1 ų |

| Z | 8 |

| COD Number | 1504406 |

COD (Crystallography Open Database) is an open-access collection of crystal structures.[1]

Molecular Geometry

The molecule consists of a central benzonitrile moiety linked to a pyrrole ring via a nitrogen atom. The planarity of the pyrrole and benzene rings is a key feature, influencing the electronic properties of the molecule. The dihedral angle between the two rings is a critical parameter that affects the degree of π-conjugation. In the solid state, the molecule adopts a largely planar conformation, which facilitates intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is governed by a network of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are responsible for the stability of the crystal structure and influence its macroscopic properties such as melting point and solubility. The nitrile group can participate in weak C-H···N hydrogen bonds, while the aromatic rings can engage in π-π stacking interactions, leading to a layered or herringbone packing motif. Understanding these interactions is vital for crystal engineering and the design of materials with desired properties.

Physicochemical Characterization

A comprehensive understanding of a crystalline material requires a suite of analytical techniques to probe its structure and properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential tools for confirming the molecular structure of this compound in solution. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the electronic environment of each atom in the molecule. While specific spectral data is not publicly available without subscription, typical chemical shifts for the aromatic protons of the benzonitrile and pyrrole rings would be expected in the range of 7-8 ppm and 6-7 ppm, respectively, in deuterated chloroform.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of functional groups. The characteristic stretching frequency of the nitrile group (C≡N) is typically observed in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹, and the C-N stretching of the pyrrole ring can be found in the fingerprint region.

Thermal Analysis

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the Clauson-Kaas reaction.[3]

Materials:

-

4-Aminobenzonitrile

-

2,5-Dimethoxytetrahydrofuran

-

Toluene

-

4Å Molecular Sieves

-

Petroleum ether

-

Diisopropyl ether

Procedure:

-

A mixture of 4-aminobenzonitrile (0.42 mole), 2,5-dimethoxytetrahydrofuran (0.42 mole), and 4Å molecular sieves (184 g) in toluene (560 ml) is prepared.

-

The mixture is heated under reflux for 24 hours.

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is washed with petroleum ether.

-

The crude product is recrystallized from diisopropyl ether to yield pure this compound.

Expected Yield: Approximately 60% with a melting point of 104-106 °C.[3]

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Crystallization Protocol:

-

Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane).

-

Slowly evaporate the solvent at room temperature or use a vapor diffusion or liquid-liquid diffusion technique to promote the growth of single crystals.

-

Carefully select a well-formed, defect-free crystal for mounting on the diffractometer.

Data Collection and Structure Refinement:

-

Mount the selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Data Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Crystallography Workflow

The process of determining the crystal structure from a synthesized compound is depicted below.

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound. The elucidation of its solid-state architecture through single-crystal X-ray diffraction, complemented by spectroscopic and thermal analysis, offers a foundational understanding for its application in drug design and materials science. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize and characterize this and related compounds. A thorough grasp of the structure-property relationships at the crystalline level is indispensable for the rational design of next-generation pharmaceuticals and functional organic materials.

References

-

PrepChem. Synthesis of 4-(1-pyrrolyl)benzonitrile. [Link]

-

PubChem. This compound. [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

SpectraBase. Benzonitrile, 4-(pyrrol-1-yl)-. [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]

-

¹H and ¹³C NMR chemical shifts of 4a. ResearchGate. [Link]

-

Benzonitrile at BMRB. bmse000284. [Link]

-

Crystallography Open Database – an open-access collection of crystal structures. PMC. [Link]

-

The FTIR spectrum for Pyrrole. ResearchGate. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Processing and Synthesis. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. ResearchGate. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

-

(PDF) Thermal stability of nitrobenzyl halogenides. ResearchGate. [Link]

-

Thermal stability of benzonorbornadienone hydrazones. Journal of the Chemical Society D. [Link]

Sources

- 1. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

The Pyrrole Scaffold: A Privileged Framework in Modern Drug Discovery

A Technical Guide to the Biological Activities of Pyrrole-Containing Compounds

Introduction: The Enduring Relevance of the Pyrrole Ring

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of biologically active molecules.[1][2][3][4] Its presence in fundamental natural products like heme, chlorophyll, and vitamin B12 underscores its critical role in biological systems.[1][5] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile framework for the design of therapeutic agents targeting a wide array of diseases.[3][6] This guide provides an in-depth exploration of the multifaceted biological activities of pyrrole-containing compounds, offering insights into their mechanisms of action, methodologies for their evaluation, and their therapeutic potential for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various critical pathways involved in tumor growth, proliferation, and survival.[7][8] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes to the disruption of the cellular cytoskeleton.[7]

A. Mechanism of Action: Inhibition of Tubulin Polymerization

A prominent anticancer strategy for certain pyrrole-containing compounds is the inhibition of tubulin polymerization.[9] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown potent inhibitory activity against tubulin polymerization by binding to the colchicine site on β-tubulin.[9] This interaction prevents the assembly of tubulin dimers into microtubules, thereby halting the cell cycle in the G2/M phase and inducing apoptosis.[10]

B. Mechanism of Action: Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, proliferation, and angiogenesis.[11] The aberrant activation of RTKs is a common feature of many cancers. Pyrrole-based compounds have been successfully developed as inhibitors of several key RTKs.

A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11] By competing with ATP for the binding site in the kinase domain, these inhibitors block the autophosphorylation of VEGFR-2 and downstream signaling, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][12] Some pyrrolo[2,3-d]pyrimidines have demonstrated potent VEGFR-2 inhibition with IC50 values in the nanomolar range.[11]

C. Mechanism of Action: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and is associated with poor prognosis and resistance to therapy.[13] Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows cancer cells to adapt to hypoxic conditions by promoting angiogenesis, anaerobic metabolism, and metastasis.[14][15][16]

Certain marine pyrrole-alkaloids and their synthetic analogs have been identified as inhibitors of HIF-1α, the oxygen-regulated subunit of HIF-1.[11] These compounds can disrupt the HIF-1 signaling pathway, thereby sensitizing cancer cells to conventional therapies.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[17]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole-containing compound for a specified duration (e.g., 48 or 72 hours).[17]

-

MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[17]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

Protocol:

-

Reagent Preparation: Thaw purified tubulin, GTP, and a polymerization buffer on ice.

-

Reaction Setup: In a 96-well plate on ice, add the polymerization buffer, tubulin, and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate the polymerization reaction by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of compound-treated samples to a control (vehicle-treated) to determine the inhibitory effect.[18]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Protocol:

-

Reagent Preparation: Prepare a kinase buffer, recombinant human VEGFR-2 kinase domain, a specific substrate, and ATP.

-

Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and serial dilutions of the test compound.

-

Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 60 minutes.[12]

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.[1][12]

-

Signal Measurement: Measure the luminescence using a plate reader.[1]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Quantitative Data Summary

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | In vitro kinase assay | 11.9 and 13.6 | [11] |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization | Cell-based | Varies (nanomolar range) | [9] |

| Neolamellarin A derivative | HIF-1α | HeLa cell-based | 11,900 | [11] |

Visualizing Anticancer Mechanisms

Caption: Key anticancer mechanisms of pyrrole-containing compounds.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[11] Pyrrole-containing compounds, both from natural sources and synthetic origins, have demonstrated significant potential as novel antimicrobial agents.[1][19]

A. Natural Pyrrole-Based Antibiotics

Nature is a rich source of pyrrole-containing molecules with antimicrobial properties. For instance, pyrrolnitrin and pyoluteorin are naturally occurring pyrroles with antibiotic activity.[5][20] Marine organisms, such as sponges, produce a variety of pyrrole alkaloids that exhibit activity against Gram-negative bacteria.[1]

B. Synthetic Pyrrole Derivatives as Antimicrobial Agents

Synthetic modifications of the pyrrole scaffold have led to the development of compounds with potent antibacterial and antifungal activities.[1][19] These derivatives often target essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication. Some pyrrole benzamide derivatives have been designed as inhibitors of InhA, an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The Kirby-Bauer disc diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[5]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension to create a lawn of growth.[21]

-

Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the pyrrole compound onto the agar surface.[6][22]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disc. The size of the zone is indicative of the compound's antimicrobial activity.[5]

Quantitative Data Summary

| Compound Class | Organism | Assay | Zone of Inhibition (mm) | Reference |

| Pyrrole derivative 3d | E. coli | Disc Diffusion | 22 | [19] |

| Pyrrole derivative 3e | S. aureus | Disc Diffusion | 23 | [19] |

| Pyrrole derivative 3c | C. albicans | Disc Diffusion | 24 | [19] |

III. Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrrole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13][23]

A. Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[14] Non-steroidal anti-inflammatory drugs (NSAIDs), such as the pyrrole-containing drug Tolmetin, exert their effects by inhibiting COX enzymes.[2][13] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions. Several pyrrole derivatives have been designed as selective COX-2 inhibitors.[13][24][25]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Prepare purified ovine COX-1 and human recombinant COX-2 enzymes and a solution of arachidonic acid (substrate).

-

Reaction Setup: In a reaction vessel, pre-incubate the enzyme with the test compound at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: After a specific incubation time, quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[26]

Visualizing the COX-2/PGE2 Pathway

Caption: Inhibition of the COX-2 pathway by pyrrole derivatives.

IV. Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation are key pathological features of these disorders.[17] Pyrrole-containing compounds have shown promise as neuroprotective agents by virtue of their antioxidant and anti-inflammatory properties.[27]

A. Mechanism of Action: Antioxidant and Anti-inflammatory Effects

Several pyrrole derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in neuronal cells.[27] Additionally, their anti-inflammatory effects, particularly the inhibition of the COX-2/PGE2 pathway, can mitigate neuroinflammation, a critical factor in the progression of neurodegeneration.[17][28]

Experimental Protocol: Assessing Neuroprotection in a 6-OHDA-Induced Neurotoxicity Model

The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to create cellular and animal models of Parkinson's disease by selectively destroying dopaminergic neurons.[28][29]

Protocol:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y).

-

Pre-treatment: Pre-treat the cells with various concentrations of the pyrrole compound for 24 hours.[9][28]

-

6-OHDA Exposure: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for another 24 hours.[9][28]

-

Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH2-DA to evaluate the antioxidant effect of the compound.[9]

-

Data Analysis: Compare the viability and ROS levels of compound-treated cells to those treated with 6-OHDA alone to determine the neuroprotective effect.[9]

Quantitative Data Summary

| Compound Class | Model | Assay | Effect | Reference |

| 1,5-Diaryl pyrrole derivatives | 6-OHDA-induced neurotoxicity in PC12 cells | MTT Assay | Increased cell viability | [28] |

| Pyrrole hydrazones | 6-OHDA-induced neurotoxicity in rat brain synaptosomes | Synaptosomal Viability Assay | Preserved synaptosomal viability | [30] |

Conclusion: The Future of Pyrrole-Based Therapeutics

The pyrrole scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its structural simplicity, coupled with its rich chemical reactivity, allows for the generation of diverse libraries of compounds with a wide range of biological activities.[1][12] The ongoing exploration of pyrrole-containing compounds holds significant promise for the development of next-generation drugs to combat cancer, infectious diseases, inflammation, and neurodegeneration. This guide has provided a comprehensive overview of the key biological activities of these fascinating molecules, along with the experimental methodologies required for their evaluation. It is our hope that this information will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.).

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). Retrieved January 4, 2026, from [Link]

-

A review article on biological importance of pyrrole. (n.d.). Retrieved January 4, 2026, from [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities - Bentham Science Publisher. (n.d.). Retrieved January 4, 2026, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

A novel pyrrole synthesis and the synthesis and biological evaluation of a new topoisomerase I inhibitor - Purdue e-Pubs. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De... - Ingenta Connect. (n.d.). Retrieved January 4, 2026, from [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (n.d.). Retrieved January 4, 2026, from [Link]

-

Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis and biological evaluation of novel pyrrolopyrrolizinones as anticancer agents. (n.d.). Retrieved January 4, 2026, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (n.d.). Retrieved January 4, 2026, from [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - Brieflands. (n.d.). Retrieved January 4, 2026, from [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Marine Pyrrole Alkaloids - PMC - PubMed Central - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18). Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of Novel HIF1α Inhibitors - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). Retrieved January 4, 2026, from [Link]

-

Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - NIH. (2016, December 15). Retrieved January 4, 2026, from [Link]

-

Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

-

(PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. (2016, October 31). Retrieved January 4, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. atcc.org [atcc.org]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 7. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [sid.ir]

- 8. Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Design and synthesis of novel small-molecule inhibitors of the hypoxia inducible factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Biological Evaluationof Novel HIF1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MTT (Assay protocol [protocols.io]

- 18. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 22. hardydiagnostics.com [hardydiagnostics.com]

- 23. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. dovepress.com [dovepress.com]

- 27. researchgate.net [researchgate.net]

- 28. pnas.org [pnas.org]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 4-(1H-pyrrol-1-yl)benzonitrile and Its Analogs: A Technical Guide for Drug Discovery

Introduction

The intersection of heterocyclic chemistry and medicinal research has consistently yielded compounds of profound therapeutic importance. Within this vast landscape, the pyrrole nucleus stands out as a "privileged scaffold," a core structural motif present in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile reactivity make it an invaluable building block in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of 4-(1H-pyrrol-1-yl)benzonitrile, a key exemplar of the N-arylpyrrole class, and its growing family of analogs. We will delve into the synthetic strategies for its creation, dissect the nuanced structure-activity relationships that govern its biological effects, and explore its burgeoning potential in oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive literature review and practical, field-proven insights to guide future research and development in this exciting area of medicinal chemistry.

Part 1: The Synthetic Toolkit: Accessing the this compound Scaffold

The synthesis of this compound and its analogs relies on a variety of robust and adaptable chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern, scale of reaction, and the need for "green" and efficient methodologies.

The Paal-Knorr Synthesis: A Classic and Versatile Approach

The Paal-Knorr synthesis, first reported in the late 19th century, remains a cornerstone for the construction of the pyrrole ring.[3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-aminobenzonitrile, typically under acidic conditions.[4][5]

The generally accepted mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][6]

Diagram: Mechanism of the Paal-Knorr Pyrrole Synthesis

Caption: The Paal-Knorr synthesis of this compound.

Experimental Protocol: Conventional Paal-Knorr Synthesis of 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole

This protocol is adapted from standard literature procedures.

Materials:

-

4-aminobenzonitrile

-

2,5-Hexanedione (acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzonitrile (1 equivalent) and 2,5-hexanedione (1 equivalent) in a minimal amount of ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 1-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole.

Modern Advancements in Paal-Knorr Synthesis: Microwave-Assisted Organic Synthesis (MAOS)

To address the often harsh conditions and long reaction times of traditional methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[7][8] Microwave irradiation can dramatically accelerate the Paal-Knorr reaction, often leading to higher yields and cleaner product formation in a fraction of the time.[9]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis [10]

Materials:

-

1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

-

Primary amine (e.g., 4-aminobenzonitrile)

-

Ethanol

-

Glacial Acetic Acid

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine the 1,4-dicarbonyl compound (1 equivalent), the primary amine (1.1 equivalents), and ethanol as the solvent.

-

Add a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[11]

-

After cooling, the product can be isolated using standard workup procedures as described in the conventional method.

Palladium-Catalyzed N-Arylation: A Powerful Alternative

Palladium-catalyzed cross-coupling reactions provide a highly versatile and efficient route to N-arylpyrroles.[12][13] This methodology typically involves the reaction of pyrrole with an aryl halide (e.g., 4-bromobenzonitrile or 4-chlorobenzonitrile) in the presence of a palladium catalyst, a suitable ligand, and a base.[12][14] This approach offers excellent functional group tolerance and allows for the synthesis of a wide range of analogs.

Diagram: General Scheme for Palladium-Catalyzed N-Arylation of Pyrrole

Caption: Palladium-catalyzed synthesis of this compound.

Recent advancements have even demonstrated the use of nitroarenes as coupling partners, offering a cost-effective and readily available alternative to aryl halides.[15][16]

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The this compound scaffold and its analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds.[17][18] Analogs of this compound have shown potent cytotoxic activity against a range of human cancer cell lines, including those of the colon, breast, and lung.[3][9][19]

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound ID | R1 (Pyrrole Ring) | R2 (Benzene Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H | 4-CN | HCT-116 (Colon) | 3 | [19] |

| 2 | 2,5-dimethyl | 4-CN | MGC 80-3 (Gastric) | 1.0-1.7 | [18] |

| 3 | H | 4-SO2NH-quinolin-8-yl | MCF-7 (Breast) | 5 | [19] |

| 4 | 3-benzoyl-4-(3,4-dimethoxyphenyl) | H | CT-26 (Colon) | 0.5-0.9 | [18] |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution on the Pyrrole Ring: The introduction of substituents on the pyrrole ring, such as methyl groups at the 2 and 5 positions, can significantly influence anticancer potency.[18]

-

Modifications of the Benzonitrile Moiety: Replacing the cyano group with other functionalities, such as a sulfonamide group, has led to potent anticancer agents.[19] The nature of the substituent on the sulfonamide nitrogen is also critical for activity.

-

Aryl Substituents on the Pyrrole Ring: The presence of substituted phenyl groups at the 4-position of the pyrrole ring, particularly those with electron-donating groups like methoxy, has been shown to enhance anticancer activity.[18]

Molecular Targets:

The anticancer effects of these compounds are often attributed to the inhibition of key cellular targets. Several analogs have been identified as potent protein kinase inhibitors .[20][21][22] For instance, certain pyrrolo[2,3-b]pyridine derivatives, which share a similar structural framework, are potent inhibitors of Cdc7 kinase.[21] Other related compounds have been shown to inhibit carbonic anhydrases and the Wnt/β-catenin signaling pathway, both of which are crucial in cancer progression.[23]

Diagram: General Workflow for In Vitro Anticancer Activity Evaluation

Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [2]

This protocol is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[15][24][25]

Table 2: Antimicrobial Activity of Selected N-Phenylpyrrole Analogs

| Compound Class | R-Group on Phenyl Ring | Target Organism | MIC (µg/mL) | Reference |

| Phenylpyrrole-substituted tetramic acids | Varied | Botrytis cinerea | Good activity at 100 µg/mL | [15][24] |

| Pyrrole-based chalcones | 4-chloro | Candida krusei | 25 | [25] |

| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Varied | M. tuberculosis H37Rv | 2.97 - 3.10 µM | [26] |

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Substitution on the Phenyl Ring: The presence and position of substituents on the N-phenyl ring are crucial for antifungal activity. For example, in a series of pyrrole-based chalcones, a chloro substituent at the 4-position of the phenyl ring was found to be important for activity against Candida species.[25]

-

Hybrid Molecules: The combination of the 4-(pyrrol-1-yl)phenyl moiety with other heterocyclic systems, such as oxadiazoles and triazoles, has yielded compounds with potent antitubercular activity.[26]

Part 3: Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core structure, coupled with its proven biological relevance, ensures its continued prominence in medicinal chemistry.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a wider range of analogs with diverse substitution patterns on both the pyrrole and benzonitrile rings are needed to further elucidate the SAR and identify new lead compounds.

-